5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group often enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to form the pyrrolo[3,2-b]pyridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallic compounds, and acids/bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its stability and lipophilicity are advantageous in drug design, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Shares a similar core structure but lacks the trifluoromethyl group.
7-Hydroxy-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Contains a hydroxy group, which can alter its chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable scaffold for various applications in research and industry.
Properties
Molecular Formula |
C15H11F3N2O3 |
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Molecular Weight |
324.25 g/mol |
IUPAC Name |
5-oxo-1-phenyl-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-6-11(21)19-12-9(14(22)23)7-20(13(10)12)8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,19,21)(H,22,23) |
InChI Key |
WAGSRBQYKITVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=CC=C3)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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